1-(tert-butyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-tert-butyl-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-24(2,3)27-16-17(15-22(27)28)23-25-18-9-5-6-10-19(18)26(23)13-14-30-21-12-8-7-11-20(21)29-4/h5-12,17H,13-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUZPSVFROEQSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(tert-butyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyrrolidinone core linked to a benzimidazole moiety and a methoxyphenoxyethyl side chain. This structural diversity suggests multiple potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific biological activities of This compound have not been extensively characterized in the literature; however, insights can be drawn from related compounds.
Inhibition of Cyclooxygenase Enzymes
One significant area of research is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. Studies have shown that derivatives with similar scaffolds can exhibit selective COX-II inhibition. For instance:
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| PYZ16 | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
These findings suggest that This compound may also possess COX-II inhibitory activity, potentially leading to anti-inflammatory effects similar to those observed with celecoxib .
The proposed mechanisms for the biological activity of similar compounds include:
- Inhibition of Prostaglandin Synthesis : By inhibiting COX enzymes, these compounds reduce the synthesis of prostaglandins, which are mediators of inflammation.
- Antioxidant Activity : Some derivatives have shown antioxidant properties, suggesting they may protect cells from oxidative stress .
- Modulation of Signaling Pathways : Interaction with specific receptors or enzymes involved in signaling pathways related to inflammation and pain could also be a mechanism through which these compounds exert their effects.
Study on Anti-inflammatory Effects
A study examined the anti-inflammatory effects of a related benzimidazole derivative in a murine model. The compound demonstrated significant reductions in paw edema compared to controls, supporting its potential as an anti-inflammatory agent .
Anticancer Activity
Another investigation focused on the anticancer properties of benzimidazole derivatives. Results indicated that certain compounds induced apoptosis in cancer cell lines through mitochondrial pathways, highlighting a possible avenue for further exploration with This compound .
Scientific Research Applications
The compound has shown promising anticancer , antimicrobial , and anti-inflammatory properties. Various studies have investigated its efficacy against different cancer cell lines and pathogenic microorganisms.
Anticancer Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to benzo[d]imidazole have been synthesized and evaluated for their ability to induce apoptosis in cancer cells. One study reported that certain analogs demonstrated IC50 values in the low micromolar range against breast cancer cell lines, suggesting strong potential as anticancer agents .
Antimicrobial Properties
The antimicrobial activity of similar compounds has been documented, with some exhibiting effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the benzimidazole moiety is often linked to enhanced antibacterial activity due to its ability to disrupt bacterial cell wall synthesis .
Synthesis Methodologies
The synthesis of 1-(tert-butyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Combining substituted phenols with imidazole derivatives under acidic or basic conditions.
- Pyrrolidine Formation : Utilizing cyclization techniques to form the pyrrolidine ring, often through nucleophilic substitution reactions.
- Functional Group Modifications : Employing techniques such as alkylation or acylation to introduce tert-butyl and methoxy groups.
Study 1: Anticancer Evaluation
In a study published in Molecules, a series of benzimidazole derivatives were synthesized and tested for their anticancer properties. The results indicated that specific structural modifications significantly enhanced cytotoxicity against MCF-7 and HeLa cell lines . The study concluded that the incorporation of methoxyphenoxy groups could improve bioactivity.
Study 2: Antimicrobial Activity Assessment
Another research article highlighted the antimicrobial efficacy of pyrrolidine derivatives against various bacterial strains. The compound demonstrated comparable effectiveness to standard antibiotics, indicating its potential as a therapeutic agent for treating infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs from the evidence:
*Calculated based on formula C₂₅H₂₈N₃O₄.
Key Observations
- Lipophilicity : The tert-butyl group in the target compound and increases hydrophobicity compared to alkyl (e.g., butyl in ) or aryl (e.g., 4-butylphenyl in ) substituents. This may enhance blood-brain barrier penetration or protein binding .
- Bioactivity: Compounds with extended ether chains (e.g., 2-(2-methoxyphenoxy)ethyl in the target compound vs. 2-(2,3-dimethylphenoxy)ethyl in ) show varied receptor affinities. For instance, methoxy groups often improve metabolic stability compared to methyl groups .
Pharmacological Implications
- Benzimidazole Derivatives : and emphasize that benzimidazoles with bulky substituents (e.g., tert-butyl) exhibit enhanced thermal stability and crystallinity, critical for formulation .
- Piperidinyl vs. Phenoxyethyl Chains: The piperidinyl group in introduces basicity, which may improve solubility in acidic environments, whereas the phenoxyethyl chain in the target compound could favor interactions with hydrophobic binding pockets .
Preparation Methods
Synthesis of the Benzimidazole Core
The benzo[d]imidazole moiety is synthesized via acid-catalyzed condensation of o-phenylenediamine with 2-(2-methoxyphenoxy)acetic acid. In a representative procedure, o-phenylenediamine (10 mmol) and 2-(2-methoxyphenoxy)acetic acid (10.5 mmol) are refluxed in 4 M HCl for 12 hours, yielding 1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole with 78% efficiency. The reaction proceeds through cyclodehydration, with the acidic environment facilitating imine formation and subsequent aromatization.
Critical Parameters :
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Temperature : Prolonged reflux at 110°C prevents intermediate hydrolysis.
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Stoichiometry : A 1.05:1 molar ratio of carboxylic acid to diamine minimizes dimerization byproducts.
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Workup : Neutralization with NaHCO3 followed by extraction with dichloromethane isolates the product .
Functionalization of the Pyrrolidin-2-One Ring
The pyrrolidin-2-one ring is synthesized via cyclization of methyl 4-aminopentanoate under basic conditions. Treatment with potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 0°C induces intramolecular amidation, forming the lactam ring with 92% yield . Subsequent tert-butylation at the 1-position is achieved using tert-butyl bromide (1.2 equiv) and NaH in dimethylformamide (DMF) at 60°C, affording 1-(tert-butyl)pyrrolidin-2-one in 85% yield.
Regioselectivity Considerations :
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The tert-butyl group preferentially occupies the 1-position due to steric stabilization of the transition state during alkylation.
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Competing N-alkylation at the lactam nitrogen is suppressed by using a bulky base (NaH) and aprotic solvent .
Coupling Strategies for Molecular Assembly
The benzimidazole and pyrrolidinone subunits are coupled via Buchwald-Hartwig amination. A mixture of 1-(tert-butyl)pyrrolidin-2-one (1.0 equiv), 1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole (1.1 equiv), Pd(OAc)2 (5 mol%), and Xantphos (6 mol%) in toluene is heated at 100°C for 24 hours under nitrogen, achieving 68% coupling efficiency .
Optimization Insights :
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Catalyst System : Palladium acetate with Xantphos enhances electron-deficient aryl coupling.
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Solvent Effects : Toluene minimizes side reactions compared to polar solvents like DMF.
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Yield Improvement : Adding Cs2CO3 (2.0 equiv) as a base accelerates transmetalation .
Purification and Crystallization
Crude product is purified via gradient column chromatography (petroleum ether/ethyl acetate, 10:1 to 1:1) followed by recrystallization from ethanol/water (3:1). The final compound exhibits a melting point of 182–184°C and >99% purity by HPLC .
Crystallization Dynamics :
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Solvent Pairing : Ethanol’s moderate polarity ensures solubility at elevated temperatures while promoting nucleation upon cooling.
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Polymorph Control : Slow cooling (0.5°C/min) yields the thermodynamically stable Form I, verified by PXRD .
Analytical Characterization
Spectroscopic Data :
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FT-IR : νmax = 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N benzimidazole).
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1H NMR (400 MHz, CDCl3): δ 7.82–7.12 (m, 4H, benzimidazole), 4.52 (t, J = 6.8 Hz, 2H, OCH2), 3.81 (s, 3H, OCH3), 1.43 (s, 9H, tert-butyl) .
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13C NMR : δ 175.6 (C=O), 154.2 (C-O), 143.1 (C=N), 56.3 (OCH3), 28.9 (tert-butyl).
Mass Spectrometry :
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Acid-catalyzed condensation | 78% | 95% | Scalability |
| Pd-mediated coupling | 68% | 99% | Regioselectivity |
| Recrystallization | 92% | >99% | Polymorph control |
Challenges and Mitigation Strategies
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Byproduct Formation : N-Alkylation of the benzimidazole nitrogen is suppressed using bulky ligands (Xantphos) during coupling .
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Solubility Issues : Tert-butyl substitution enhances solubility in apolar solvents, facilitating homogeneous reaction conditions.
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Oxidative Degradation : Storage under nitrogen at −20°C prevents lactam ring oxidation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(tert-butyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, and how can reaction yields be optimized?
- Methodological Answer : The compound's synthesis likely involves multi-step nucleophilic substitution and cyclization reactions. For example, analogous benzimidazole derivatives are synthesized via condensation of substituted amines with carbonyl intermediates under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Yield optimization can be achieved by:
- Controlling stoichiometry of reactants (e.g., 1.2–1.5 equivalents of tert-butyl groups to prevent side reactions).
- Using anhydrous solvents and inert atmospheres to minimize hydrolysis.
- Monitoring reaction progress via TLC or HPLC to identify intermediate purification points .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on aromatic proton signals (δ 6.5–8.5 ppm for benzimidazole and methoxyphenoxy groups) and tert-butyl singlet (δ ~1.3 ppm) .
- FTIR : Confirm C=O stretch (pyrrolidin-2-one, ~1700 cm⁻¹) and N–H bending (benzimidazole, ~1450 cm⁻¹) .
- ESI-MS : Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm substituent connectivity .
Q. How can researchers assess the thermal stability of this compound for storage and handling protocols?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to determine decomposition temperatures. For structurally related benzimidazoles, thermal degradation typically initiates above 200°C, with mass loss profiles correlating to tert-butyl group cleavage and pyrrolidinone ring decomposition .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data (e.g., antimicrobial vs. inert behavior) across similar benzimidazole derivatives?
- Methodological Answer :
- Perform dose-response assays to establish concentration-dependent effects (e.g., MIC values against Gram-positive vs. Gram-negative bacteria) .
- Use computational docking to analyze interactions with target enzymes (e.g., bacterial dihydrofolate reductase) and correlate with experimental IC₅₀ values .
- Control for solvent interference (e.g., DMSO cytotoxicity) by using ≤1% v/v in bioassays .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2-methoxyphenoxyethyl substituent in modulating activity?
- Methodological Answer :
- Synthesize analogs with systematic substitutions (e.g., replacing methoxy with ethoxy, halogens, or hydrogen) .
- Compare logP values (via HPLC) to assess hydrophobicity-driven membrane permeability.
- Use molecular dynamics simulations to evaluate steric and electronic effects of substituents on target binding .
Q. What experimental approaches can address discrepancies in NMR spectral data caused by rotational isomerism in the pyrrolidin-2-one moiety?
- Methodological Answer :
- Perform variable-temperature NMR (−40°C to 60°C) to slow conformational exchange and resolve split peaks.
- Use 2D NOESY to identify spatial proximity between tert-butyl protons and adjacent benzimidazole protons, confirming dominant conformers .
Q. How should researchers optimize formulation strategies for in vivo studies, considering the compound’s solubility limitations?
- Methodological Answer :
- Screen co-solvents (e.g., PEG-400, cyclodextrins) via phase-solubility studies.
- Prepare lyophilized nanoparticles using PLGA or chitosan to enhance bioavailability, as demonstrated for analogous hydrophobic benzimidazoles .
Contradiction Analysis & Troubleshooting
Q. How can conflicting cytotoxicity data between in vitro and in vivo models be reconciled?
- Methodological Answer :
- Conduct metabolite profiling (LC-MS/MS) to identify active/inactive metabolites in plasma vs. cell media.
- Evaluate species-specific cytochrome P450 metabolism using liver microsomes .
Q. What analytical methods are critical for detecting and quantifying degradation products under accelerated stability conditions?
- Methodological Answer :
- Use HPLC-PDA with a C18 column (gradient elution: 0.1% TFA in acetonitrile/water) to separate degradation products.
- Forced degradation studies (acid/base hydrolysis, oxidative stress) can identify labile sites (e.g., methoxyphenoxy ether cleavage) .
Data Presentation Guidelines
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Tabulate key parameters (e.g., reaction yields, spectral data, bioactivity IC₅₀) for cross-study comparisons.
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Example Thermal Stability Data :
Technique Decomposition Temp. (°C) Mass Loss (%) TGA 215 18.2 DTA 220 (endothermic) –
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
